2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol
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Description
Synthesis Analysis
Two complementary pathways have been proposed for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, which include this compound. These pathways utilize similar starting materials, such as succinic anhydride, aminoguanidine hydrochloride, and various amines. The choice of pathway depends on the nucleophilicity of the amine. One pathway involves the preparation of N-guanidinosuccinimide, followed by reaction with amines under microwave irradiation. The other pathway starts with N-arylsuccinimides, which react with aminoguanidine hydrochloride. The resulting compound has potential as a TrkA kinase inhibitor .
Molecular Structure Analysis
The molecular structure of 2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol consists of a pyrazolo[3,4-d]pyrimidine core with a fluorophenyl group, a pyrrolidinyl moiety, and an aminoethanol side chain. The specific arrangement of these components determines its biological activity and interactions .
Chemical Reactions Analysis
The compound’s chemical reactions involve interactions with TrkA kinase. As a TrkA kinase inhibitor, it modulates signaling pathways related to pain, cancer, inflammation, neurodegenerative diseases, and more. Further studies are needed to elucidate its precise mechanisms of action and downstream effects .
Mechanism of Action
2-((1-(4-fluorophenyl)-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol inhibits TrkA kinase, a receptor tyrosine kinase involved in neuronal development, pain perception, and inflammation. By blocking TrkA activation, it may interfere with downstream signaling cascades, ultimately impacting disease processes .
Properties
IUPAC Name |
2-[[1-(4-fluorophenyl)-6-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl]amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN6O/c18-12-3-5-13(6-4-12)24-16-14(11-20-24)15(19-7-10-25)21-17(22-16)23-8-1-2-9-23/h3-6,11,25H,1-2,7-10H2,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBFRSJGAEJIMRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC(=C3C=NN(C3=N2)C4=CC=C(C=C4)F)NCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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